Cas no 2088112-38-1 ((1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid)
![(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid structure](https://ja.kuujia.com/scimg/cas/2088112-38-1x500.png)
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (1R,2R)-
- (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
-
- インチ: 1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t12-,17+/m0/s1
- InChIKey: BBKBGSJZQUDYLA-YVEFUNNKSA-N
- ほほえんだ: [C@@H]1(C(O)=O)C[C@H]1CNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277658-0.25g |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans |
2088112-38-1 | 95% | 0.25g |
$672.0 | 2023-06-08 | |
Enamine | EN300-1277658-0.5g |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans |
2088112-38-1 | 95% | 0.5g |
$1058.0 | 2023-06-08 | |
Enamine | EN300-1277658-2.5g |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans |
2088112-38-1 | 95% | 2.5g |
$2660.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4607-1g |
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid |
2088112-38-1 | 95% | 1g |
¥8250.0 | 2024-04-22 | |
Enamine | EN300-1277658-1000mg |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans |
2088112-38-1 | 95.0% | 1000mg |
$1357.0 | 2023-10-01 | |
Aaron | AR028S4S-100mg |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans |
2088112-38-1 | 95% | 100mg |
$734.00 | 2025-02-16 | |
Aaron | AR028S4S-1g |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans |
2088112-38-1 | 95% | 1g |
$2067.00 | 2025-02-16 | |
1PlusChem | 1P028RWG-10g |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans |
2088112-38-1 | 95% | 10g |
$7277.00 | 2023-12-19 | |
Enamine | EN300-1277658-500mg |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans |
2088112-38-1 | 95.0% | 500mg |
$1058.0 | 2023-10-01 | |
Aaron | AR028S4S-250mg |
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans |
2088112-38-1 | 95% | 250mg |
$1036.00 | 2025-02-16 |
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acidに関する追加情報
Introduction to (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic Acid (CAS No. 2088112-38-1)
Compound with the CAS number 2088112-38-1 and the product name (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and molecular biology research. The unique combination of cyclopropane and fluorene moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
The structural motif of this compound includes a cyclopropane ring, which is known for its high reactivity and rigidity, contributing to its utility in various chemical transformations. The presence of a fluorene group, on the other hand, enhances the compound's solubility and stability in organic solvents, making it more amenable to synthetic modifications. The (1R,2R)-configuration of the cyclopropane ring further specifies its stereochemical properties, which are crucial for biological activity and interactions with target enzymes or receptors.
In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The compound (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid fits into this category due to its innovative structural design. The methoxycarbonylamino substituent not only adds functional diversity but also serves as a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of this compound is its potential in the realm of drug discovery. The cyclopropane ring is a well-documented pharmacophore that can interact with biological targets in unique ways. For instance, it has been shown to enhance binding affinity and selectivity in certain enzyme inhibition studies. The fluorene moiety, being a bulky aromatic group, can sterically hinder non-specific interactions, thereby improving the compound's specificity against target proteins.
The use of this compound in medicinal chemistry has been explored in several recent studies. Researchers have leveraged its structural features to develop inhibitors targeting various therapeutic areas, including cancer and inflammatory diseases. For example, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. The results from these studies have highlighted the compound's potential as a lead molecule for further optimization.
The synthesis of (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid presents both challenges and opportunities for synthetic chemists. The stereocontrol required for achieving the desired (1R,2R) configuration necessitates careful planning of synthetic routes. However, advancements in asymmetric synthesis techniques have made it increasingly feasible to produce such compounds with high enantiomeric purity. These techniques include catalytic hydrogenation with chiral ligands and enzymatic resolutions, which have significantly improved the efficiency and scalability of producing enantiomerically pure compounds.
The role of computational chemistry in designing and optimizing this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting how different structural modifications will affect the compound's biological activity. By simulating interactions with target proteins, researchers can identify key residues that contribute to binding affinity and design analogs with enhanced properties. This approach has accelerated the drug discovery process considerably.
In conclusion, the compound with CAS number 2088112-38-1 represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features offer a rich foundation for exploring new therapeutic strategies across multiple disease areas. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of drug discovery.
2088112-38-1 ((1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid) 関連製品
- 2680782-39-0(benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate)
- 1158774-34-5(3-(4-Nitrobenzyl)oxypyridine hydrobromide)
- 1003-28-7(2-ethylpyrrolidine)
- 1804668-10-7(3-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 441290-29-5(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide)
- 33499-42-2(Ethyl 2,4-dimethylbenzoate)
- 2229620-73-7(2-(2,6-dichloropyridin-4-yl)-3,3-difluoropropan-1-amine)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 1997627-85-6(Carbamic acid, N-cyclopropyl-N-(4-methoxy-3-oxobutyl)-, 1,1-dimethylethyl ester)
- 1564462-93-6(3-(2-amino-1,3-thiazol-5-yl)-8-azabicyclo3.2.1octan-3-ol)
